molecular formula C19H18N4O B14965356 5-(4-Methoxyphenyl)-7-(2-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine

5-(4-Methoxyphenyl)-7-(2-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B14965356
M. Wt: 318.4 g/mol
InChI Key: VEJHPUCHCOPMTB-UHFFFAOYSA-N
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Description

5-(4-Methoxyphenyl)-7-(2-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the class of triazolopyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Methoxyphenyl)-7-(2-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine typically involves the reaction of appropriate hydrazones with aromatic aldehydes under oxidative cyclization conditions. One common method involves the use of nitropyrimidinyl hydrazones, which undergo oxidative cyclization to form the desired triazolopyrimidine structure .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve optimizing the synthetic route for large-scale production, focusing on yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and scalable oxidative cyclization processes.

Chemical Reactions Analysis

Types of Reactions

5-(4-Methoxyphenyl)-7-(2-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be performed to modify the triazolopyrimidine ring.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of nitro derivatives, while reduction can yield amine derivatives.

Scientific Research Applications

5-(4-Methoxyphenyl)-7-(2-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(4-Methoxyphenyl)-7-(2-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. For example, it has been shown to interact with microtubules, affecting their stability and function . This interaction can disrupt cellular processes, leading to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(4-Methoxyphenyl)-7-(2-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine is unique due to its specific substitution pattern on the triazolopyrimidine ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C19H18N4O

Molecular Weight

318.4 g/mol

IUPAC Name

5-(4-methoxyphenyl)-7-(2-methylphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine

InChI

InChI=1S/C19H18N4O/c1-13-5-3-4-6-16(13)18-11-17(22-19-20-12-21-23(18)19)14-7-9-15(24-2)10-8-14/h3-12,18H,1-2H3,(H,20,21,22)

InChI Key

VEJHPUCHCOPMTB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2C=C(NC3=NC=NN23)C4=CC=C(C=C4)OC

Origin of Product

United States

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